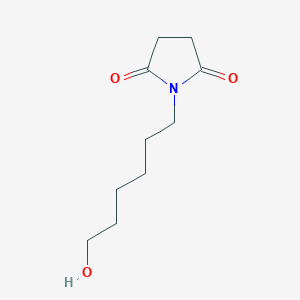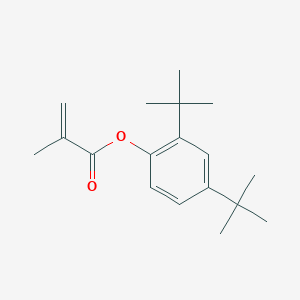![molecular formula C19H39NOSn B14292275 2-Methyl-N-[3-(tributylstannyl)propyl]prop-2-enamide CAS No. 113315-55-2](/img/structure/B14292275.png)
2-Methyl-N-[3-(tributylstannyl)propyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-[3-(tributylstannyl)propyl]prop-2-enamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a tributylstannyl group, which is a tin-containing substituent, attached to a propyl chain. The compound also features a prop-2-enamide moiety, which includes a double bond between the second and third carbon atoms of the propyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-[3-(tributylstannyl)propyl]prop-2-enamide typically involves the following steps:
Formation of the Tributylstannyl Intermediate: The tributylstannyl group is introduced through a reaction between tributyltin hydride and an appropriate alkyl halide under radical conditions.
Amide Formation: The intermediate is then reacted with 2-methylprop-2-enamide in the presence of a suitable catalyst, such as a palladium complex, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-[3-(tributylstannyl)propyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The tributylstannyl group can be oxidized to form a stannic oxide derivative.
Reduction: The double bond in the prop-2-enamide moiety can be reduced to form a saturated amide.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products
Oxidation: Formation of stannic oxide derivatives.
Reduction: Formation of this compound.
Substitution: Formation of substituted amides with various functional groups.
Scientific Research Applications
2-Methyl-N-[3-(tributylstannyl)propyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Methyl-N-[3-(tributylstannyl)propyl]prop-2-enamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-N-[3-(trimethylstannyl)propyl]prop-2-enamide: Similar structure but with a trimethylstannyl group instead of a tributylstannyl group.
2-Methyl-N-[3-(triethylstannyl)propyl]prop-2-enamide: Similar structure but with a triethylstannyl group instead of a tributylstannyl group.
Uniqueness
2-Methyl-N-[3-(tributylstannyl)propyl]prop-2-enamide is unique due to the presence of the tributylstannyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
113315-55-2 |
|---|---|
Molecular Formula |
C19H39NOSn |
Molecular Weight |
416.2 g/mol |
IUPAC Name |
2-methyl-N-(3-tributylstannylpropyl)prop-2-enamide |
InChI |
InChI=1S/C7H12NO.3C4H9.Sn/c1-4-5-8-7(9)6(2)3;3*1-3-4-2;/h1-2,4-5H2,3H3,(H,8,9);3*1,3-4H2,2H3; |
InChI Key |
PNPBRNDVNXRAEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CCCNC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


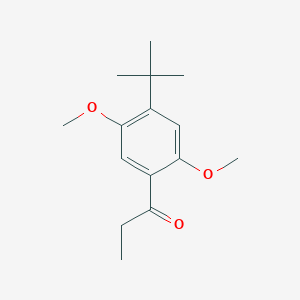
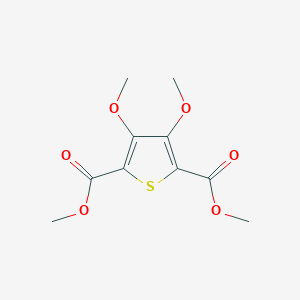

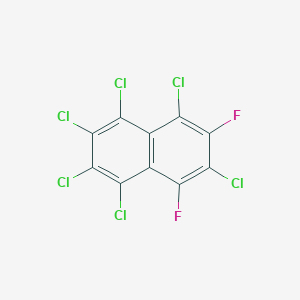
![2-[(2-Nitrophenoxy)methyl]thiophene](/img/structure/B14292226.png)
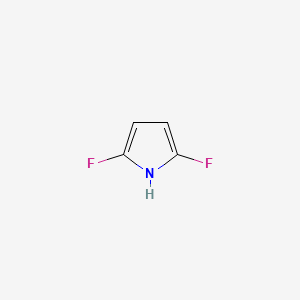

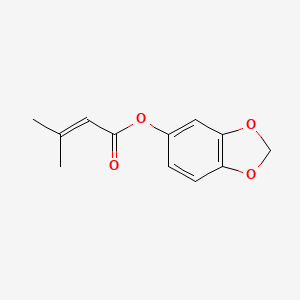

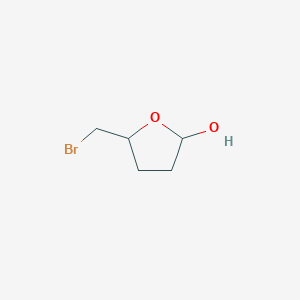
![2-{2-[2-(Pent-4-en-1-yl)-1,3-dithian-2-yl]ethyl}-1,3-dioxolane](/img/structure/B14292266.png)
